N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Description
N,N-Dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and a dimethylaminoethyl side chain at the 3-position.
Properties
IUPAC Name |
N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-4-5-11-12-6-10(8-13(2)3)14(11)7-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIANWMYNGANQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2CN(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine typically involves the reaction of 6-methylimidazo[1,2-a]pyridine with dimethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group and aromatic system participate in oxidation reactions:
Research Insight : Kinetic studies show that H₂O₂-mediated oxidation proceeds via a two-step mechanism involving initial N-oxidation followed by resonance stabilization of the intermediate.
Alkylation and Arylation
The dimethylaminomethyl side chain facilitates nucleophilic alkylation:
Example : Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid under Pd catalysis produces 3-(4-methoxyaryl) derivatives in 78% yield .
Substitution Reactions
Electrophilic substitution occurs preferentially at the C2 position:
Data : Nitration at 0°C achieves 89% regiochemical purity due to the directing effect of the dimethylaminomethyl group .
Reductive Transformations
The tertiary amine undergoes reductive modifications:
| Reduction Type | Reagent | Product | Application |
|---|---|---|---|
| Hydrogenolysis | H₂/Pd-C | Secondary amine (demethylation) | Bioactive intermediate |
| LiAlH₄ | LiAlH₄ | Alcohol derivative | Reduces carbonyl groups in conjugated systems |
Mechanistic Note : Hydrogenolysis selectively removes one methyl group from the dimethylamino moiety, preserving the imidazo[1,2-a]pyridine core.
Cross-Coupling Reactions
The compound serves as a substrate in catalytic cross-coupling:
| Reaction | Catalyst | Partner | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Aryl boronic acid | 75–92% |
| Sonogashira | CuI/PdCl₂ | Terminal alkyne | 68% |
| Heck | Pd(OAc)₂ | Styrene | 61% |
Case Study : Coupling with 4-fluorophenylboronic acid under microwave irradiation achieves 92% yield in 15 minutes .
Acid-Catalyzed Cyclization
Protonation of the imidazole nitrogen initiates cyclization:
| Acid | Temperature | Product | Outcome |
|---|---|---|---|
| HCl (conc.) | 80°C | Tetracylic quinazoline | Anticancer precursor |
| TFA | RT | Spirocyclic derivative | Enhanced bioactivity |
Synthetic Utility : Cyclization with HCl forms 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline, a PI3Kα inhibitor scaffold .
Radical Reactions
The aromatic system participates in radical-mediated processes:
| Initiator | Substrate | Product | Efficiency |
|---|---|---|---|
| AIBN | Acrylonitrile | C3-alkylated adduct | 73% |
| DTBP | Thiophenol | Thioether conjugate | 66% |
Key Insight : Radical trapping experiments confirm the intermediacy of imidazo[1,2-a]pyridinyl radicals .
Stability Under Physiological Conditions
Hydrolytic stability in buffer solutions:
| pH | Temperature | Half-Life | Degradation Product |
|---|---|---|---|
| 7.4 | 37°C | >24 h | None detected |
| 2.0 | 37°C | 8.2 h | Demethylated amine |
Implication : High stability at physiological pH supports its use in drug development .
Scientific Research Applications
N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine, commonly referred to as DMIP, is an organic compound with a complex structure. It has the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol.
Scientific Research Applications
DMIP has several scientific research applications:
- Chemistry It is used as a building block in the synthesis of more complex molecules.
- Biology It is employed in studies involving enzyme interactions and protein modifications.
- Medicine It is investigated for its potential therapeutic properties, including anticancer activity.
- Industry It is utilized in the development of new materials and chemical processes.
DMIP has garnered attention in medicinal chemistry due to its potential biological activities. DMIP is characterized by a dimethylamino group attached to an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that DMIP exhibits significant antimicrobial properties, being effective against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting that DMIP could serve as a lead compound for developing new antimicrobial agents.
In a controlled laboratory setting, DMIP was tested against multiple bacterial strains, and the results indicated:
- E. coli: MIC of 32 µg/mL
- S. aureus: MIC of 16 µg/mL
- Pseudomonas aeruginosa: MIC of 64 µg/mL
These findings suggest that DMIP has considerable potential as an antimicrobial agent.
Anticancer Potential
DMIP has also been investigated for its anticancer properties. The compound's mechanism involves the methylation of DNA, which disrupts normal cellular function and induces apoptosis in cancer cells. A comparative study showed that DMIP analogs had lower IC50 values than standard chemotherapeutics like doxorubicin in various cancer cell lines, indicating a promising potential for DMIP in cancer therapy.
A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of DMIP. The results showed:
| Cell Line | IC50 (µM) | Comparison Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| A431 (skin carcinoma) | 15 | 25 |
| MCF7 (breast carcinoma) | 20 | 30 |
| HeLa (cervical cancer) | 18 | 22 |
The data indicate that DMIP exhibits comparable or superior activity against these cancer cell lines compared to established chemotherapeutics. The mechanism underlying the biological activity of DMIP primarily involves:
- DNA Interaction: DMIP acts as a methylating agent, targeting nucleophilic sites on DNA and leading to cytotoxic effects.
- Signal Pathway Modulation: It may influence key signaling pathways involved in cell survival and apoptosis, further contributing to its anticancer effects.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Biological Activity
N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine, commonly referred to as DMIP, is an organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of DMIP, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃ |
| Molecular Weight | 279.38 g/mol |
| CAS Number | 106961-33-5 |
| Density | 1.1 ± 0.1 g/cm³ |
DMIP is characterized by a dimethylamino group attached to an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that DMIP exhibits significant antimicrobial properties. A study conducted on various synthesized derivatives of imidazo[1,2-a]pyridine compounds showed that DMIP and its analogs were effective against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting that DMIP could serve as a lead compound for developing new antimicrobial agents.
Anticancer Potential
DMIP has also been investigated for its anticancer properties. The compound's mechanism involves the methylation of DNA, which disrupts normal cellular function and induces apoptosis in cancer cells. A comparative study showed that DMIP analogs had lower IC50 values than standard chemotherapeutics like doxorubicin in various cancer cell lines . This indicates a promising potential for DMIP in cancer therapy.
The mechanism underlying the biological activity of DMIP primarily involves:
- DNA Interaction : DMIP acts as a methylating agent, targeting nucleophilic sites on DNA and leading to cytotoxic effects .
- Signal Pathway Modulation : It may influence key signaling pathways involved in cell survival and apoptosis, further contributing to its anticancer effects .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DMIP was tested against multiple bacterial strains. The results indicated:
- E. coli : MIC of 32 µg/mL
- S. aureus : MIC of 16 µg/mL
- Pseudomonas aeruginosa : MIC of 64 µg/mL
These findings suggest that DMIP has considerable potential as an antimicrobial agent .
Study 2: Anticancer Activity
A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of DMIP. The results showed:
| Cell Line | IC50 (µM) | Comparison Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| A431 (skin carcinoma) | 15 | 25 |
| MCF7 (breast carcinoma) | 20 | 30 |
| HeLa (cervical cancer) | 18 | 22 |
The data indicate that DMIP exhibits comparable or superior activity against these cancer cell lines compared to established chemotherapeutics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Physicochemical Properties
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : The 6-chloro analog (CAS 866142-68-9) has a lower molecular weight (209.68 vs. 279.38) and higher polarity than the p-tolyl-substituted derivative, likely affecting membrane permeability .
- Positional Isomerism : Moving the methyl group from the 6- to the 5-position (as in ) alters steric interactions, impacting antimicrobial activity .
Pharmacological Activity Comparisons
Antimicrobial Activity
- N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine Derivatives :
- 6-Methyl vs. 6-Fluoro Analogs : Fluorine substitution (e.g., [6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine) may improve metabolic stability, though direct data are unavailable .
Enzyme Inhibition
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a): Exhibited IC50 = 1.2 µM against a target enzyme, outperforming its non-dimethylated analog (IC50 = 1.4 µM). The dimethylamino group enhances binding affinity via hydrophobic interactions in docking studies .
Critical Analysis of Key Differences
- Bioactivity : 2-Aryl substitutions (e.g., 4-fluorophenyl) enhance antimicrobial activity, while 6-methyl or 6-chloro groups may optimize solubility and target engagement .
- Drug-Likeness : The p-tolyl derivative (CAS 106961-33-5) has suboptimal solubility (0.00197 mg/mL) but favorable leadlikeness (Score 1.0), suggesting utility in hit-to-lead optimization .
- Cost and Accessibility : N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives are commercially available at ~$279–$797 per gram, indicating scalability challenges for large-scale applications .
Q & A
Q. What are the optimal synthetic routes for preparing N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine?
- Methodological Answer : The compound can be synthesized via reductive amination of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives. A typical procedure involves refluxing 6-methylimidazo[1,2-a]pyridine-3-carbaldehyde with dimethylamine in methanol, followed by reduction using sodium borohydride (NaBH₄) under controlled pH and temperature (0–10°C). Post-reduction, the product is isolated via filtration and purified by recrystallization (yield: ~56–75%) .
- Key Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde synthesis | POCl₃/DMF in chloroform, reflux | 60–70% | |
| Reductive amination | NaBH₄ in MeOH, 0–10°C | 56–75% |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR , IR spectroscopy , and elemental analysis . For example:
- ¹H NMR (DMSO-d₆): δ 3.55 (s, 2H, CH₂), 2.16 (s, 6H, N(CH₃)₂), and aromatic proton signals between δ 7.02–8.22 .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed values (C, H, N) confirm purity .
Advanced Research Questions
Q. How do substituents on the imidazo[1,2-a]pyridine core influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., 6-methyl) enhance metabolic stability, while para-substituted aryl groups (e.g., 4-fluorophenyl) improve target binding. For example:
- Bioactivity Data :
| Substituent | MIC (μg/mL) vs. S. aureus | Reference |
|---|---|---|
| 6-methyl | 12.5 | |
| 4-fluorophenyl | 6.25 |
Q. What strategies resolve contradictions in antimicrobial activity data?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size). To standardize:
Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing.
Validate results via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Q. How can computational modeling predict reactivity or metabolic pathways?
- Methodological Answer : Tools like PubChem’s PISTACHIO and REAXYS databases predict metabolic sites using:
- Csp³ Fraction : Higher values (>0.33) correlate with slower hepatic clearance .
- LogP : Optimal range (2.5–3.5) balances solubility and membrane permeability .
Method Development & Data Analysis
Q. What analytical methods validate purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30). Retention time: ~8.2 min .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 175.11 for C₁₀H₁₃N₃) .
Q. How are reaction mechanisms elucidated for reductive amination?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., D₂O in NMR) to track proton transfer. For NaBH₄ reductions:
- Key Intermediate : Schiff base formation confirmed by IR (C=N stretch at 1640 cm⁻¹) .
- Kinetics : Pseudo-first-order kinetics observed at low amine concentrations .
Safety & Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- GHS Classification : Corrosive (Category 1B), Acute Toxicity (Oral, Category 4).
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
